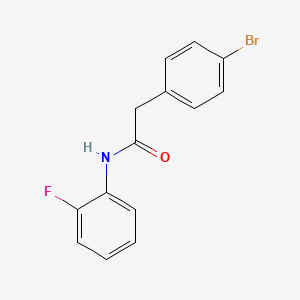
N-(5-bromo-2-fluorobenzylidene)-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-fluorobenzylidene)-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C9H6BrFN4 and its molecular weight is 269.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.97599 g/mol and the complexity rating of the compound is 232. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One significant application of triazole Schiff bases, which are structurally related to N-(5-bromo-2-fluorobenzylidene)-4H-1,2,4-triazol-4-amine, is their use as corrosion inhibitors for mild steel in acidic environments. Studies have demonstrated that these compounds effectively prevent corrosion through adsorption, following the Langmuir adsorption isotherm. Various thermodynamic parameters were assessed, revealing the efficiency of these inhibitors increases with concentration but decreases with rising temperature. Electrochemical impedance and polarization studies further supported their efficacy as mixed-type inhibitors, with surface analysis corroborating these findings. Quantum chemical calculations have provided insights into their superior performance based on molecular properties such as the higher EHOMO (Energy of the Highest Occupied Molecular Orbital) and lower ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) values, which correlate with the experimental results (Chaitra, Mohana, & Tandon, 2015).
Antimicrobial Activity
Triazole derivatives, including compounds similar to this compound, have been synthesized and shown to possess promising antimicrobial activities. A study synthesized novel triazol derivatives and evaluated their efficacy against various bacterial and fungal strains. This research highlights the potential of triazole Schiff bases as effective antimicrobial agents, offering a pathway for developing new therapeutic options (Kaneria et al., 2016).
Molecular Interactions and Structural Analysis
The structural properties and intermolecular interactions of triazole derivatives have been thoroughly analyzed through experimental and theoretical methods. Such studies provide deep insights into the molecular behavior of these compounds in various states, facilitating the understanding of their interaction mechanisms at the atomic level. This knowledge is crucial for tailoring these compounds for specific applications, including pharmaceuticals and materials science (Shukla et al., 2014).
Catalytic and Chemical Reactions
Triazole Schiff bases have also found applications in catalyzing chemical reactions, including amination processes. These compounds have been employed in regioselective amination of bromobenzoic acids, demonstrating their utility in synthetic chemistry for producing valuable chemical entities with high yield and selectivity. Such reactions are fundamental in developing pharmaceuticals and other nitrogen-containing organic compounds (Wolf et al., 2006).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-1-(5-bromo-2-fluorophenyl)-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN4/c10-8-1-2-9(11)7(3-8)4-14-15-5-12-13-6-15/h1-6H/b14-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWDGIPFUUGQRN-LNKIKWGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NN2C=NN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/N2C=NN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(3-fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5502122.png)
![1-({3-[2-(trifluoromethoxy)phenyl]-5-isoxazolyl}methyl)-3-azepanamine dihydrochloride](/img/structure/B5502130.png)

![N-{4-[1-(cyanomethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5502148.png)

![(3R*,4R*)-3-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5502156.png)

![methyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5502168.png)
![3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5502184.png)

![2-methyl-N-1-oxaspiro[4.4]non-3-ylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5502210.png)
![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5502218.png)
![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)
![5-[(2-ethyl-6-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5502222.png)
